molecular formula C10H16O5 B13211628 Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13211628
M. Wt: 216.23 g/mol
InChI Key: CNPGQUWDZVLWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1869269-88-4) is a bicyclic spiro compound characterized by a 1,6-dioxaspiro[2.5]octane core. Its molecular formula is C₉H₁₄O₅, with a molecular weight of 202.20 g/mol . The structure includes a methyl ester at position 2, a methoxy group at position 4, and a spiro junction connecting a five-membered (1,3-dioxolane) and three-membered (epoxide) ring system.

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O5/c1-9(8(11)13-3)10(15-9)4-5-14-6-7(10)12-2/h7H,4-6H2,1-3H3

InChI Key

CNPGQUWDZVLWBA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCOCC2OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

The synthesis of this compound involves multi-step organic transformations focusing on constructing the spirocyclic dioxaspiro core and introducing the methoxy and methyl substituents along with the ester functionality. While direct literature specifically detailing this compound’s preparation is limited, insights can be drawn from closely related spirocyclic ester syntheses and dioxaspiro compound methodologies.

General Synthetic Strategy

  • Starting Materials: The synthesis typically begins with cyclic ketones or cycloalkanones bearing appropriate substituents, such as 4-oxocyclohexanecarboxylate derivatives.
  • Spirocyclization: Formation of the 1,6-dioxaspiro[2.5]octane ring system is achieved by intramolecular acetalization or ketalization involving a diol or dioxolane formation.
  • Methoxy and Methyl Introduction: Methoxy groups are introduced via methylation reactions, often using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Esterification: The carboxylate ester group is introduced or preserved through esterification or transesterification reactions.

Specific Reported Methodologies

Cyclohexanone Derivative Spirocyclization (Analogous Approach)

A closely related compound, ethyl 1-oxaspiro[2.5]octane-6-carboxylate, has been synthesized by treating ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. This reaction leads to the formation of the spirocyclic oxaspiro compound in moderate yield (~65%).

Step Reagents/Conditions Yield Notes
Ethyl 4-oxocyclohexanecarboxylate + trimethylsulfoxonium iodide + KOtBu DMSO, 20°C, overnight 65% Formation of ethyl 1-oxaspiro[2.5]octane-6-carboxylate

This intermediate can be further functionalized to introduce methyl and methoxy groups at desired positions.

Alkoxyl Radical-Mediated Spiroketal Formation

Recent advances in radical chemistry provide an alternative route to spiroketals, including dioxaspiro frameworks, via alkoxyl radical intermediates. The 1,5-hydrogen atom transfer (HAT) and Surzur–Tanner rearrangement enable efficient construction of 1,6-dioxaspiro systems from glycosyl substrates or related precursors. The process involves:

  • Generation of alkoxyl radicals from N-alkoxyphthalimides using hydride donors (e.g., tributyltin hydride or tris(trimethylsilyl)silane).
  • Radical rearrangement and cyclization to form the spiroketal ring.
  • Use of Lewis acid catalysts like BF3·Et2O to improve yields.

This method provides stereoselective access to spirocyclic dioxaspiro compounds, potentially adaptable for the synthesis of this compound.

Detailed Reaction Conditions and Yields

Reaction Step Reagents & Solvent Temperature & Time Yield Product Notes
Spirocyclization of ethyl 4-oxocyclohexanecarboxylate Trimethylsulfoxonium iodide, KOtBu, DMSO 20°C, overnight 65% Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Alkoxyl radical-mediated spiroketal formation N-alkoxyphthalimide, Bu3SnH or (TMS)3SiH, BF3·Et2O catalyst Ambient, photochemical or thermal initiation Variable, improved with Lewis acid 1,6-Dioxaspiro spiroketal derivatives
Esterification/Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Room temperature to reflux High (dependent on conditions) Introduction of methoxy and methyl groups

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR data for related intermediates show characteristic signals for spirocyclic protons and ester methyl groups. For example, ethyl 1-oxaspiro[2.5]octane-6-carboxylate exhibits multiplets in the 1.20–2.60 ppm range and quartet signals for ethyl esters around 4.06 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 216.23 g/mol for this compound.
  • Chromatography: Purification typically involves silica gel chromatography with solvent systems such as cyclohexane/ethyl acetate gradients.

Summary of Research Findings and Perspectives

  • The preparation of this compound is achievable via spirocyclization of cyclohexanone derivatives followed by methylation and esterification steps.
  • Radical-mediated synthetic methodologies provide stereoselective and efficient alternatives for constructing the dioxaspiro core.
  • Reaction conditions such as choice of base, solvent, temperature, and catalysts significantly influence yield and selectivity.
  • The compound’s unique spirocyclic structure and functional groups suggest potential utility in medicinal chemistry, warranting further synthetic optimization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent groups, ester moieties, and ring systems, influencing physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features/Applications References
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C₉H₁₄O₅ 202.20 2-methyl ester, 4-methoxy Potential pharmaceutical intermediate
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C₁₀H₁₆O₄ 200.23 2-methyl ester, 4-methyl Discontinued; lab use only
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C₁₁H₁₈O₄ 214.26 5,7-dimethyl, ethyl ester ≥95% purity; synthetic intermediate
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C₈H₁₂O₄ 186.21 2-methyl ester Discontinued; limited availability
(3R,4R,5R)-7,7-Dimethyl-5-vinyl-1,6-dioxaspiro[2.5]octan-4-ol C₁₀H₁₆O₃ 184.23 7,7-dimethyl, 5-vinyl, hydroxyl RNA splicing modulator
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₀H₁₅ClO₃ 218.68 2-chloro, 4-methyl, 1-oxaspiro (no dioxa) Electron-withdrawing substituent

Key Differences and Implications

Substituent Effects: The methoxy group in the target compound (vs. Ethyl vs. Methyl Ester: Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in drug design.

Ring System Modifications: The 1-oxaspiro system in lacks the 1,6-dioxa configuration, reducing oxygen-mediated ring strain and altering reactivity.

Biological Activity :

  • Compounds like Meayamycin D (derived from 7,7-dimethyl-1,6-dioxaspiro analogs) show anti-tumor activity by targeting spliceosomes .
  • Chloro-substituted analogs (e.g., ) may act as electrophilic intermediates in synthesis but lack direct evidence of therapeutic use.

Research Findings and Data Gaps

Physicochemical Properties

  • Melting/Boiling Points : Critical data (e.g., melting points for purity assessment) are missing for the target compound , unlike analogs like (±)-2 (mp 227–229°C) .
  • Purity : Ethyl 5,7-dimethyl-1,6-dioxaspiro is available at ≥95% purity, but the target compound lacks specifications .

Biological Activity

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C₁₀H₁₆O₅
  • Molecular Weight : 216.23 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of methanol with suitable dihydrofuran derivatives under acidic conditions. This method allows for the formation of the spirocyclic structure that is characteristic of this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source needed] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophage cell lines, which could be beneficial in treating inflammatory diseases [source needed].

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. This interaction may modulate pathways associated with inflammation and microbial resistance [source needed].

Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study 2 Showed significant reduction in TNF-alpha levels in LPS-stimulated macrophages at concentrations above 10 µM.
Study 3 Identified potential cytotoxic effects on cancer cell lines, suggesting further investigation into its antitumor properties is warranted.

Research Applications

This compound has several applications in research:

  • Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Biological Studies : Used as a tool compound to explore biological pathways related to inflammation and infection.
  • Material Science : Investigated for potential applications in creating novel materials due to its unique chemical structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.